molecular formula C14H13ClO2 B2487161 (4-Chlorophenyl)(4-methoxyphenyl)methanol CAS No. 34979-37-8

(4-Chlorophenyl)(4-methoxyphenyl)methanol

Cat. No.: B2487161
CAS No.: 34979-37-8
M. Wt: 248.71
InChI Key: NXYTXXDCDYWBOQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-methoxyphenyl)methanol, also known as 4-chloro-4-methoxyphenylmethanol, is a chemical compound that has been studied for its applications in scientific research. As a phenolic compound, it has a wide range of uses, from its synthesis in laboratory experiments to its use in biochemical and physiological studies.

Scientific Research Applications

Photochemistry and Reactivity

(4-Chlorophenyl)(4-methoxyphenyl)methanol has been studied in the context of photochemistry. The reactivity of similar compounds, like 4-chlorophenol and 4-chloroanisole, has been observed in various solvents, leading to reductive dehalogenation. These reactions have implications in understanding the behavior of these compounds under different conditions, which can be relevant in fields like organic synthesis and environmental chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

As a Protecting Group

The compound has been used as a protecting group for the hydroxy function in sugars. Its introduction and selective removal under certain conditions are significant for complex organic syntheses, such as in carbohydrate chemistry (Otsuka, Yamamoto, & Fukase, 2018).

Nonlinear Optical Properties

Research into the nonlinear optical properties of derivatives of this compound, such as chalcones, has shown potential for applications in optical limiting devices. These findings are important in the field of materials science, particularly in the development of advanced optical materials (Shetty et al., 2017).

Asymmetric Synthesis

The compound has been evaluated in asymmetric synthesis, particularly in the formation of α-hydroxy esters. This is a crucial area in stereochemistry, impacting the synthesis of biologically active compounds (Jung, Ho, & Kim, 2000).

Biocatalysis

In the realm of biocatalysis, a derivative of this compound has been synthesized using recombinant Escherichia coli. This approach showcases the use of biotechnology in creating complex organic molecules, which can have applications in pharmaceutical production (Chen et al., 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(4-Chlorophenyl)(4-methoxyphenyl)methanol” can be found on the Sigma-Aldrich website . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYTXXDCDYWBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.00 g (26.12 mmol) of 4-chlorobromobenzene were dissolved in 100 ml of tetrahydrofuran at −78° C. Addition of 19.6 ml (31.34 mmol) of a 1.6N solution of n-butyllithium in hexane was followed by stirring for 15 min and then dropwise addition of 4.27 g (31.34 mmol) of 4-methoxybenzaldehyde dissolved in 30 ml of tetrahydrofuran. The mixture was stirred at −78° C. for 1 h, warmed to RT and then stirred for 1 h. The reaction solution was mixed with water and ethyl acetate and the phases were separated. The aqueous phase was extracted three times with ethyl acetate and the combined organic phases were washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solid was filtered. The solvents were removed in vacuo and the crude product was purified by preparative HPLC (mobile phase: acetonitrile/water gradient). Acetonitrile was removed from the product-containing fractions in a rotary evaporator, and the aqueous residue was extracted with dichloromethane. Removal of the solvent resulted in 4.20 g (65% of theory) of the title compound.
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Synthesis routes and methods II

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